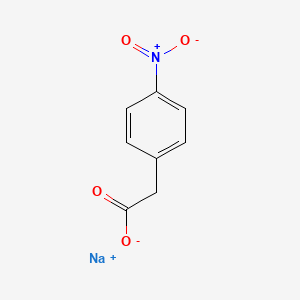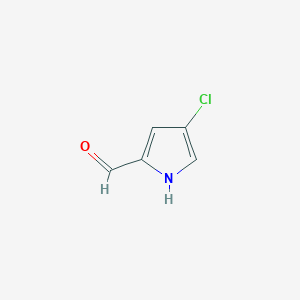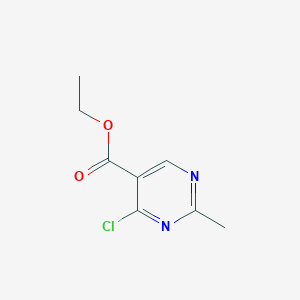![molecular formula C8H8N4O B1315329 Pyrazolo[1,5-A]pyridine-3-carbohydrazide CAS No. 80536-99-8](/img/structure/B1315329.png)
Pyrazolo[1,5-A]pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-A]pyridine-3-carbohydrazide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a carbohydrazide functional group at the 3-position
Mechanism of Action
Target of Action
Pyrazolo[1,5-A]pyridine-3-carbohydrazide is a compound that has been synthesized and evaluated for its antimicrobial properties . The primary targets of this compound are various types of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Fusarium oxysporum . These organisms are responsible for a variety of infections and diseases, and the ability of this compound to inhibit their growth makes it a potential candidate for antimicrobial therapy.
Mode of Action
It is known that the compound interacts with its targets (bacteria and fungi) and inhibits their growth . This interaction likely involves the disruption of essential biological processes within the microbial cells, leading to their death or inability to reproduce.
Biochemical Pathways
Given its antimicrobial activity, it is likely that the compound interferes with pathways essential for the survival and reproduction of bacteria and fungi . This could include the disruption of DNA replication, protein synthesis, or cell wall formation, among others.
Result of Action
The result of the action of this compound is the inhibition of growth of various types of bacteria and fungi . This leads to a decrease in the number of microbial cells, thereby reducing the severity of the infection. The compound has shown significant antimicrobial activity when compared with standard drugs like tetracycline and amphotericin B .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-A]pyridine-3-carbohydrazide typically involves the cycloaddition of pyridine N-imine with alkynes, followed by condensation with hydrazine. One common method includes the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form substituted N-aminopyridine sulfates. These intermediates then undergo a 1,3-dipolar cycloaddition with propargyl esters to yield pyrazolo[1,5-A]pyridine derivatives, which are subsequently converted to the carbohydrazide form through hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as palladium-catalyzed coupling reactions, which offer high yields and selectivity. These methods are optimized for large-scale synthesis, ensuring the efficient production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-A]pyridine-3-carbohydrazide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbohydrazide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced hydrazides, and various substituted pyrazolo[1,5-A]pyridine derivatives .
Scientific Research Applications
Pyrazolo[1,5-A]pyridine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including bacterial infections and cancer.
Industry: this compound is used in the development of new materials with specific chemical properties
Comparison with Similar Compounds
Pyrazolo[1,5-A]pyrimidine: Shares a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-B]pyridine: Another heterocyclic compound with a different ring fusion pattern.
Uniqueness: Pyrazolo[1,5-A]pyridine-3-carbohydrazide is unique due to its specific functional group at the 3-position, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and higher potency in certain biological assays .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-11-8(13)6-5-10-12-4-2-1-3-7(6)12/h1-5H,9H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJMQMZUHWBORO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512049 |
Source


|
| Record name | Pyrazolo[1,5-a]pyridine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80536-99-8 |
Source


|
| Record name | Pyrazolo[1,5-a]pyridine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

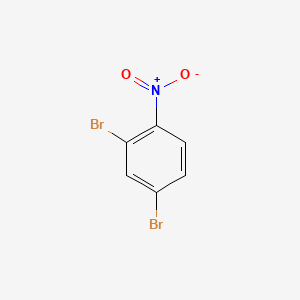
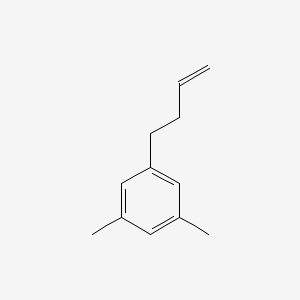
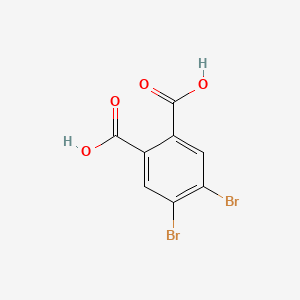
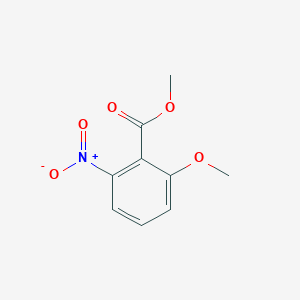

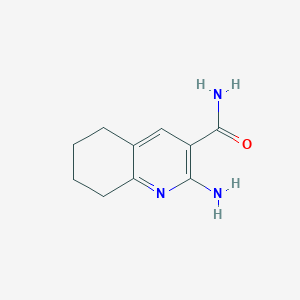

![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)
![Pyrazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B1315267.png)
